Terpendole G
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Overview
Description
Terpendole G is a 19-oxo steroid.
Scientific Research Applications
Indole-Diterpenoid Characteristics and Neurotoxicity Study
Terpendole M, related to Terpendole G, is an indole-diterpenoid isolated from perennial ryegrass infected with the endophytic fungus Neotyphodium lolii. This compound provides insights into the biogenesis of lolitrem neurotoxins and helps understand the structure-activity relationships within indole-diterpenoids (Gatenby et al., 1999).
Terpendole E's Role in Inhibiting Kinesin Eg5
Terpendole E, a natural terpendole analogue, exhibits inhibitory activity against kinesin Eg5, suggesting potential applications in understanding mitotic processes. Terpendole E and its derivatives show distinctive mechanisms in inhibiting the Eg5–microtubule interaction, differing from other Eg5 inhibitors (Tarui et al., 2014). Further exploration of Terpendole E's structure-activity relationships enhances our understanding of Eg5 inhibition mechanisms (Nagumo et al., 2017).
Biosynthesis of Indole-Diterpenes
Research on the biosynthetic gene cluster for Terpendole E reveals its role as a key intermediate in terpendole biosynthesis. Understanding the biosynthetic pathway provides insights into the production and potential manipulation of indole-diterpenes for research purposes (Motoyama et al., 2012).
ACAT Inhibition by Terpendoles
Terpendoles, including Terpendole G, are identified as acyl-CoA: cholesterol acyltransferase (ACAT) inhibitors. This discovery contributes to understanding the molecular mechanisms of cholesterol metabolism and related diseases (Huang et al., 1995).
Novel Methodologies in Terpendole Research
Developments in synthetic methodologies, such as the Nazarov photocyclization, allow for the creation of novel terpendole analogues. These advancements facilitate research into the bioactive properties of terpendoles, including their potential as mitotic inhibitors (Churruca et al., 2010).
Mitotic Inhibition by Terpendole E
Terpendole E specifically inhibits the motor activity of mitotic kinesin Eg5. This unique action provides a tool for studying the mechanisms of mitosis and identifying potential therapeutic targets for diseases related to cell division (Nakazawa et al., 2003).
properties
Product Name |
Terpendole G |
---|---|
Molecular Formula |
C28H37NO4 |
Molecular Weight |
451.6 g/mol |
IUPAC Name |
(1S,2S,5S,7S,9R,10S,11R,14S)-9-hydroxy-7-(2-hydroxypropan-2-yl)-1,2-dimethyl-6-oxa-23-azahexacyclo[12.10.0.02,11.05,10.016,24.017,22]tetracosa-16(24),17,19,21-tetraene-10-carbaldehyde |
InChI |
InChI=1S/C28H37NO4/c1-25(2,32)23-14-21(31)28(15-30)20-10-9-16-13-18-17-7-5-6-8-19(17)29-24(18)27(16,4)26(20,3)12-11-22(28)33-23/h5-8,15-16,20-23,29,31-32H,9-14H2,1-4H3/t16-,20+,21+,22-,23-,26-,27+,28+/m0/s1 |
InChI Key |
BKWWGNDKMSPYIS-KYYKPQATSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@]([C@@H]1CC[C@@H]4[C@@]2(C5=C(C4)C6=CC=CC=C6N5)C)([C@@H](C[C@H](O3)C(C)(C)O)O)C=O |
Canonical SMILES |
CC12CCC3C(C1CCC4C2(C5=C(C4)C6=CC=CC=C6N5)C)(C(CC(O3)C(C)(C)O)O)C=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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